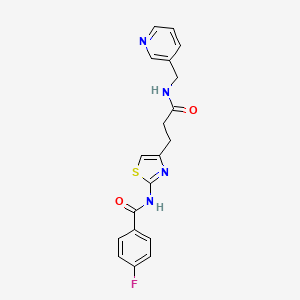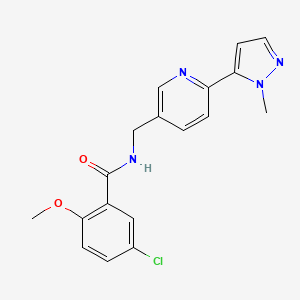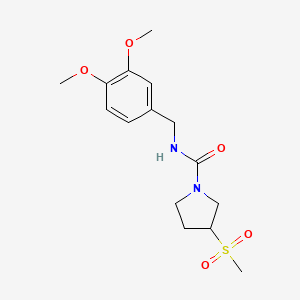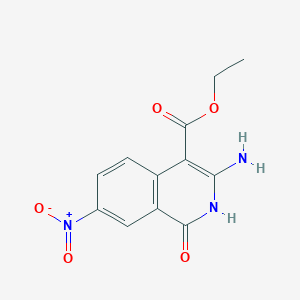![molecular formula C17H21NO2 B2613330 1-[(4-Nitrophenyl)methyl]adamantane CAS No. 7131-12-6](/img/structure/B2613330.png)
1-[(4-Nitrophenyl)methyl]adamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Nitrophenyl)methyl]adamantane is a useful research compound. Its molecular formula is C17H21NO2 and its molecular weight is 271.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurodegenerative Disease Treatment
The pharmacological profile of adamantane-based scaffolds, including 1-[(4-Nitrophenyl)methyl]adamantane, has been extensively studied for potential applications in treating neurodegenerative diseases. Adamantane derivatives, like amantadine and memantine, have shown promise in treating dementia, Alzheimer's, Parkinson's diseases, and other neurodegenerative conditions. The research indicates that certain adamantane derivatives might surpass the efficacy of well-known treatments in these domains, suggesting a promising direction for future biochemical, pharmacological, and neurological studies (Dembitsky et al., 2020).
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of adamantyl-containing nucleic bases and related compounds, including derivatives of adamantane, highlights the significance of these compounds in the development of highly effective and selective drugs. While earlier studies were limited, recent advancements have expanded the understanding of adamantyl-containing compounds, indicating good prospects for research in synthesizing new drugs (Shokova & Kovalev, 2013).
Antiviral Applications
The role of adamantanes in influenza chemoprophylaxis has evolved over time. Despite the reduction in their use due to increasing resistance among influenza strains, adamantanes like this compound have played a theoretical role in the prevention of influenza, underlining the need for ongoing investigation into novel antiviral medications (Tsiodras et al., 2012).
Molecular Propellants for Ion Thrusters
The search for alternative propellants for ion thrusters, due to the limitations of xenon, has led to the exploration of adamantane-based molecules. Adamantane and its derivatives have been identified as potential candidates for molecular propellants, offering a new avenue for research in optimizing thruster performance with novel propellant molecules (Dietz et al., 2019).
Safety and Hazards
Orientations Futures
Adamantane and its derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique properties . The preparation and testing of new derivatives of adamantane and other diamondoids remain a highly relevant topic in nanomedicine, especially in the design of safe and selective drug delivery systems and molecular carriers .
Propriétés
IUPAC Name |
1-[(4-nitrophenyl)methyl]adamantane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-18(20)16-3-1-12(2-4-16)8-17-9-13-5-14(10-17)7-15(6-13)11-17/h1-4,13-15H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLVTMKDGZBGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2613247.png)
![1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2613248.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2613255.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid](/img/structure/B2613260.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2613261.png)
![5-((4-bromobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613262.png)


![N-(2-benzoyl-4-methylphenyl)-2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]benzamide](/img/structure/B2613266.png)
![2-(3-Methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2613267.png)
![2-ethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B2613270.png)
